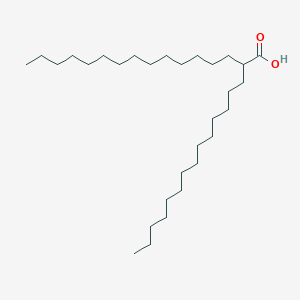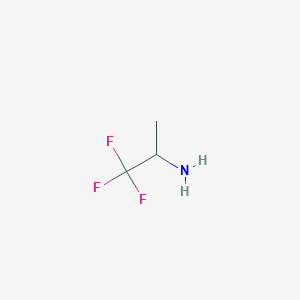
Mianserinhydrochlorid
Übersicht
Beschreibung
Nor Mianserin Hydrochloride: is a compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 g/mol. It is the active metabolite of Mianserin Hydrochloride, an antidepressant and a serotonin receptor antagonist. Nor Mianserin Hydrochloride is primarily used in the treatment of depression and anxiety disorders .
Wissenschaftliche Forschungsanwendungen
Nor Mianserin Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration and control of measurement instruments.
Biology: Studied for its effects on neurotransmitter systems and its potential role in neuropharmacology.
Medicine: Investigated for its antidepressant and anxiolytic properties, as well as its potential use in treating other psychiatric disorders.
Industry: Utilized in the production of pharmaceutical formulations and as a quality control standard.
Wirkmechanismus
Target of Action
Nor Mianserin Hydrochloride, also known as Normianserin Hydrochloride, primarily targets the Alpha-2A adrenergic receptor, 5-hydroxytryptamine receptor 2A, and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release, thereby influencing various physiological and psychological processes.
Mode of Action
Nor Mianserin Hydrochloride acts as an antagonist at its primary targets . It blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors . This compound is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . It also interacts with serotonin receptors in the central nervous system .
Biochemical Pathways
The biochemical pathways affected by Nor Mianserin Hydrochloride primarily involve the serotonergic and noradrenergic neurotransmission systems . By acting as an antagonist at 5-HT2 and α2 presynaptic and somatodendritic auto- and hetero-receptors, it increases serotonergic (5HT) and noradrenergic (NA) neurotransmission .
Pharmacokinetics
Nor Mianserin Hydrochloride is readily absorbed after oral administration, with peak plasma concentrations being attained 2 to 3 hours after ingestion . The terminal elimination half-life is significantly prolonged in the elderly, with a half-life of 9.6 + 1.9 (s.d.) hours in young subjects and 27 + 13.1 (s.d.) hours in the elderly . The apparent oral clearance is also significantly reduced in the elderly .
Result of Action
The molecular and cellular effects of Nor Mianserin Hydrochloride’s action primarily manifest as antidepressant activity. It has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . Its effect is usually noticeable after one to three weeks . It may cause drowsiness and hematological problems .
Action Environment
The action, efficacy, and stability of Nor Mianserin Hydrochloride can be influenced by various environmental factors. For instance, co-administration with drugs such as carbamazepine and phenobarbital can cause the body to metabolize Nor Mianserin Hydrochloride faster, potentially reducing its effects . Furthermore, it may enhance the sedative effects of drugs such as alcohol, anxiolytics, hypnotics, or antipsychotics when co-administered .
Biochemische Analyse
Biochemical Properties
Nor Mianserin Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. This interaction primarily involves the inhibition of norepinephrine transporter (NET) and serotonin transporter (SERT) proteins . Additionally, Nor Mianserin Hydrochloride acts as an antagonist at alpha-2 adrenergic receptors and certain serotonin receptors, such as 5-HT2A and 5-HT2C . These interactions contribute to its antidepressant effects by modulating neurotransmitter levels and receptor activity.
Cellular Effects
Nor Mianserin Hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, Nor Mianserin Hydrochloride enhances the release of norepinephrine and serotonin, leading to improved mood and reduced anxiety . It also affects the expression of genes involved in neurotransmitter synthesis and receptor regulation. Furthermore, Nor Mianserin Hydrochloride has been shown to impact cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter metabolism .
Molecular Mechanism
The molecular mechanism of action of Nor Mianserin Hydrochloride involves several key interactions at the molecular level. It binds to and inhibits the activity of norepinephrine and serotonin transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons . This results in increased levels of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission. Additionally, Nor Mianserin Hydrochloride acts as an antagonist at alpha-2 adrenergic receptors, leading to increased release of norepinephrine . It also binds to and inhibits certain serotonin receptors, such as 5-HT2A and 5-HT2C, further modulating neurotransmitter signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nor Mianserin Hydrochloride involves the reaction of Mianserin with hydrochloric acid. The process typically includes the following steps:
Formation of Mianserin Base: Mianserin is synthesized through a series of chemical reactions involving aromatic hydroxylation, N-oxidation, and N-demethylation.
Conversion to Hydrochloride Salt: The Mianserin base is then reacted with hydrochloric acid to form Nor Mianserin Hydrochloride.
Industrial Production Methods: Industrial production of Nor Mianserin Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as crystallization and purification .
Analyse Chemischer Reaktionen
Types of Reactions: Nor Mianserin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert Nor Mianserin Hydrochloride into its base form.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Normianserin base.
Substitution Products: Derivatives with different substituents at the nitrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Mianserin Hydrochloride: The parent compound of Nor Mianserin Hydrochloride, used for similar therapeutic purposes.
Mirtazapine: A closely related compound with similar antidepressant effects but different pharmacological properties.
Amitriptyline: Another antidepressant with a different chemical structure but similar therapeutic effects.
Uniqueness: Nor Mianserin Hydrochloride is unique due to its specific interaction with serotonin receptors and its role as an active metabolite of Mianserin Hydrochloride. Its distinct pharmacokinetic and pharmacodynamic properties make it a valuable compound in both research and clinical settings .
Eigenschaften
IUPAC Name |
2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJGBZBVKLKGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76134-77-5 | |
| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76134-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,10,14b-Hexahydrodibenzo-(8c,f)-pyrazino(1,2a)-azepin hydrochlorid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076134775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-2-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


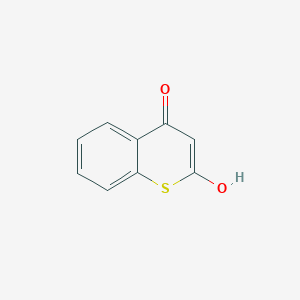

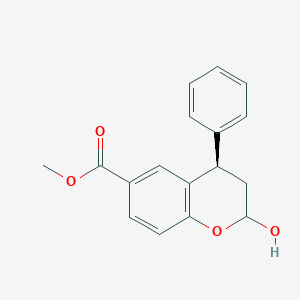

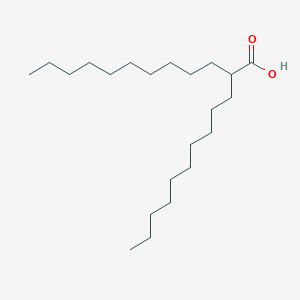






![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)
